3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno ring fused with a pyrimidine ring, along with benzyl and fluorophenyl substituents, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which leads to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the compound .
Cellular Effects
Preliminary studies suggest that this compound may have significant effects on various types of cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and fluorophenyl precursors with chromeno-pyrimidine intermediates under controlled conditions. The reaction often requires catalysts such as ZnCl2 and solvents like DMF or DMSO to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Pyrazolo[4,3-d]pyrimidine analogs: Studied for their anti-inflammatory effects.
Uniqueness
3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione stands out due to its unique combination of benzyl and fluorophenyl groups, which enhance its chemical stability and biological activity. This makes it a promising candidate for further research and development in various scientific and industrial applications .
Properties
IUPAC Name |
3-benzyl-2-(4-fluorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN2O3/c25-17-12-10-16(11-13-17)22-26-23-20(21(28)18-8-4-5-9-19(18)30-23)24(29)27(22)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPWRBZALXPQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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